N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-11-4-2-3-5-12-13-6(7(8,9)10)15(5)14-4/h2-3H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDWWUKCKAEQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN2C(=NN=C2C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out under metal-free conditions, which makes it environmentally friendly and scalable .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of trifluoroacetimidoyl chlorides and hydrazine hydrate remains central to the process, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazolopyridazine oxides, while reduction can produce triazolopyridazine amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Similar compounds have been shown to inhibit critical kinases involved in tumor progression. For instance, Polo-like kinase 1 (Plk1) inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : The compound may induce programmed cell death in malignant cells by activating mitochondrial pathways .
Table 1: Summary of Anticancer Studies
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer (preliminary) | TBD | Various cancer cell lines |
| Related Triazoloquinazolinones | Polo-like kinase inhibition | 0.34 | Plk1 |
| Other derivatives | Anticancer activity | Varies | Multiple targets |
Bromodomain Inhibition
Another significant application of this compound is its role as a bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression. Structural studies have demonstrated that derivatives similar to this compound can bind effectively to bromodomains with micromolar IC50 values .
Case Study 1: Anticancer Studies
In a series of experiments involving various cancer cell lines such as OVCAR-8 and NCI-H460, the compound demonstrated significant growth inhibition percentages ranging from 50% to over 85% across different concentrations. These findings suggest a promising avenue for further development in cancer therapeutics .
Case Study 2: Structural Analysis for Bromodomain Inhibition
High-resolution crystal structures of complexes formed between bromodomains and [1,2,4]triazolo[4,3-b]pyridazine derivatives have been elucidated. These studies provide insights into the binding interactions and structural features that contribute to the inhibitory activities observed .
Pharmacokinetics and Safety Profile
While comprehensive pharmacokinetic data specific to this compound is still emerging, preliminary assessments indicate favorable absorption characteristics due to the lipophilic nature imparted by the trifluoromethyl group. Further studies are necessary to evaluate its safety profile and potential side effects.
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . This compound can regulate various biochemical pathways, including those involved in cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares the trifluoromethyl group and triazole ring but differs in the fused ring system.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Contains a similar triazole ring but fused with a thiadiazine ring.
Uniqueness
N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. These properties enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .
Biological Activity
N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C7H6F3N5
- Molecular Weight : 217.15 g/mol
Antimicrobial Activity
Research indicates that compounds with a triazole-pyridazine scaffold exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridazines can inhibit the growth of various fungal pathogens, making them potential candidates for antifungal therapies .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes. A study highlighted its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate digestion and absorption .
Central Nervous System (CNS) Effects
The compound has been associated with CNS activity. It acts as an antagonist at AMPA receptors, which are implicated in excitatory neurotransmission. This property suggests its potential utility in treating CNS disorders related to excitotoxicity .
Study on Antifungal Activity
In a comparative study on antifungal agents, this compound demonstrated effective inhibition against biotrophic fungal pathogens. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL .
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications at the 1 and 2 positions of the triazole ring significantly affect biological activity. Substituents such as trifluoromethyl enhance potency against targeted enzymes and receptors. The most active derivatives exhibited IC50 values in the nanomolar range against α-glucosidase and other relevant targets .
Data Table: Biological Activities of this compound
Q & A
Q. What are the recommended synthetic routes for N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves functionalizing the triazolo[4,3-b]pyridazine core with trifluoromethyl and methylamine groups. Key steps include:
- Intermediate preparation : Reacting 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine with iodopyrrolidine or benzoyl chloride derivatives under anhydrous conditions (e.g., EtOH, DIPEA) to form intermediates like 32a .
- Coupling reactions : Use peptide coupling reagents (e.g., HATU) or sulfonylation (e.g., ethanesulfonyl chloride) to introduce substituents. For example, coupling 32a with indole derivatives yields bioactive analogs (e.g., compound 6) .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry. Lower yields (<50%) are observed with bulky substituents (e.g., benzoyl chloride vs. isocyanates) .
Q. Table 1: Representative Yields for Derivatives
| Compound | Substituent | Yield (%) | Reference |
|---|---|---|---|
| 6 | Indole-ethyl | 58 | |
| 38 | Isocyanate | 72 | |
| 39 | Benzoyl chloride | 45 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR (DMSO-d6) confirm methyl and trifluoromethyl groups. Aromatic protons appear at δ 7.8–8.5 ppm, while methyl groups resonate at δ 2.9–3.1 ppm .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradients of acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 469.94 for compound 34) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Kinase inhibition : Use fluorescence polarization assays (e.g., BRD4 bromodomain inhibition) with IC values calculated via dose-response curves .
- Antiproliferative activity : Screen against cancer cell lines (e.g., HCT-116) using MTT assays. Compound 6 showed IC = 1.2 µM .
- DPP-IV inhibition : Measure enzyme activity via fluorogenic substrates (e.g., Gly-Pro-AMC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents enhancing target binding?
Methodological Answer:
Q. Table 2: SAR of Key Derivatives
| Compound | R (Position 3) | R (Position 6) | IC (µM) |
|---|---|---|---|
| 6 | CF | Indole-ethyl | 1.2 |
| 7 | CH | 5-Fluoro-indole-ethyl | 12.5 |
| 10 | Cyclopropyl | Chloro-indole-ethyl | 8.7 |
Q. How can computational modeling resolve contradictions in reported binding affinities for this compound?
Methodological Answer:
- Docking studies : Use PDB structures (e.g., 3BGQ for PIM1 kinase) to model ligand interactions. Compound 4a (analog) showed hydrogen bonds with GLU171 and hydrophobic contacts with VAL126 .
- MD simulations : Run 100-ns trajectories to assess stability. For example, trifluoromethyl groups stabilize binding via van der Waals interactions in BRD4 inhibitors .
- Free energy calculations : Apply MM/GBSA to rank analogs. Mismatches between in silico and experimental IC may arise from solvent effects or protein flexibility .
Q. What strategies address low reproducibility in biological activity across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HCT-116) and enzyme batches (e.g., DPP-IV from recombinant sources) .
- Control variables : Fix DMSO concentration (<0.1%) and incubation times (72 hours for MTT assays) .
- Validate outliers : Re-synthesize low-activity compounds (e.g., compound 39) to confirm purity and structure .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Methodological Answer:
- Radical-mediated coupling : Use visible light/silane systems (e.g., TTMSS) to suppress side reactions in alkylation steps. Compound 3ab was synthesized with 44% yield via this method .
- Temperature control : Maintain reactions at 0–5°C during sulfonylation to prevent decomposition .
- Purification : Employ flash chromatography (e.g., 70–100% EtOAc/hexanes) or preparative HPLC for polar byproducts .
Q. What in vivo models are appropriate for validating the therapeutic potential of this compound?
Methodological Answer:
- Xenograft models : Implant HCT-116 cells in nude mice; administer compound orally (10 mg/kg, bid) and measure tumor volume over 21 days .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS. Compound 1 (DPP-IV inhibitor) showed = 4.2 hours in rats .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight changes in chronic dosing studies .
Q. How do solvent and pH conditions affect the stability of this compound?
Methodological Answer:
Q. What structural modifications improve blood-brain barrier (BBB) penetration for CNS targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
